molecular formula C10H9FN2S B12877287 1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-thiol CAS No. 443919-31-1

1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-thiol

Cat. No.: B12877287
CAS No.: 443919-31-1
M. Wt: 208.26 g/mol
InChI Key: IZEVZCKAYJFLGL-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-thiol is a heterocyclic compound featuring a pyrazole ring substituted with a fluorophenyl group and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-thiol typically involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with an appropriate thiol reagent under acidic or basic conditions to yield the desired pyrazole-thiol compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-thiol undergoes several types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the pyrazole ring or the fluorophenyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorophenyl group or the pyrazole ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Halogenating agents, nucleophiles, and bases are used under various conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include disulfides, sulfonic acids, reduced pyrazole derivatives, and substituted fluorophenyl-pyrazole compounds.

Scientific Research Applications

1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-thiol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. Additionally, the fluorophenyl group can enhance the compound’s binding affinity to certain receptors, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Properties

CAS No.

443919-31-1

Molecular Formula

C10H9FN2S

Molecular Weight

208.26 g/mol

IUPAC Name

2-(4-fluorophenyl)-5-methyl-1H-pyrazole-3-thione

InChI

InChI=1S/C10H9FN2S/c1-7-6-10(14)13(12-7)9-4-2-8(11)3-5-9/h2-6,12H,1H3

InChI Key

IZEVZCKAYJFLGL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=S)N(N1)C2=CC=C(C=C2)F

Origin of Product

United States

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